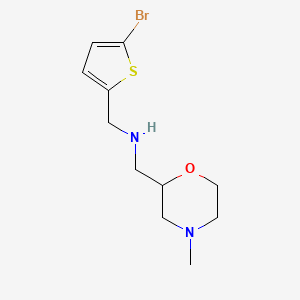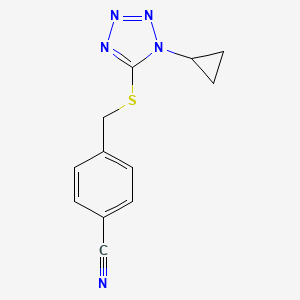
4-(((1-Cyclopropyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((1-Cyclopropyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile is a chemical compound that features a tetrazole ring, a cyclopropyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1-Cyclopropyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile typically involves the formation of the tetrazole ring followed by its attachment to the benzonitrile moiety. One common method for synthesizing tetrazoles is through the click chemistry approach, which involves the reaction of azides with alkynes under mild conditions. The cyclopropyl group can be introduced via cyclopropanation reactions, and the thiomethyl linkage can be formed through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. The use of environmentally friendly solvents and catalysts can also be considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(((1-Cyclopropyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
4-(((1-Cyclopropyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile has several applications in scientific research:
- **Medic
Properties
Molecular Formula |
C12H11N5S |
|---|---|
Molecular Weight |
257.32 g/mol |
IUPAC Name |
4-[(1-cyclopropyltetrazol-5-yl)sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C12H11N5S/c13-7-9-1-3-10(4-2-9)8-18-12-14-15-16-17(12)11-5-6-11/h1-4,11H,5-6,8H2 |
InChI Key |
JSDBOHCVZBAVNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=NN=N2)SCC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(4-Bromo-2-methylphenyl)furan-2-yl]methanol](/img/structure/B14912310.png)
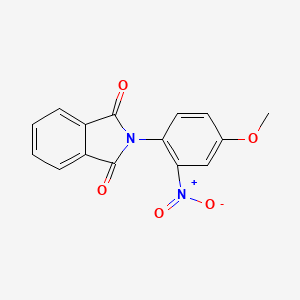
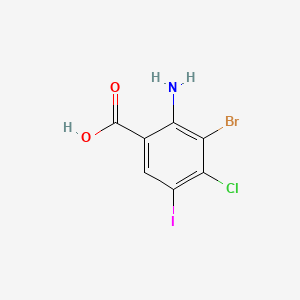
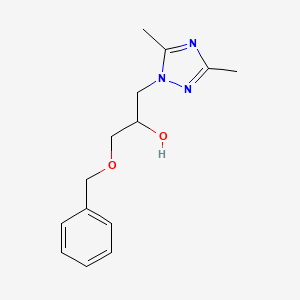
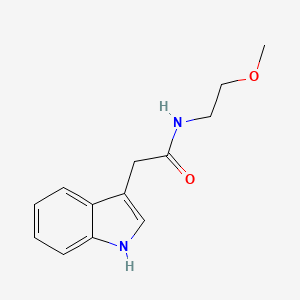
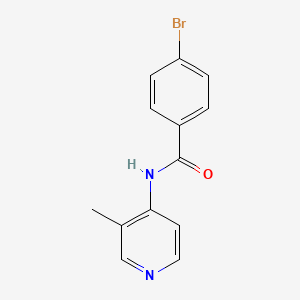
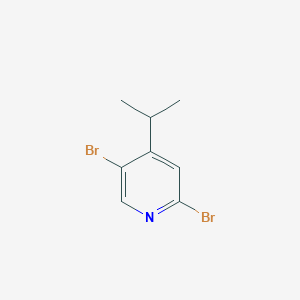
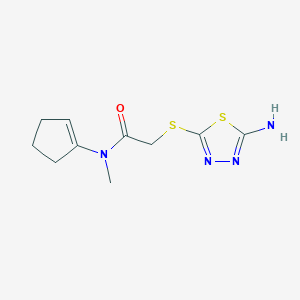
![N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]hexanamide](/img/structure/B14912349.png)
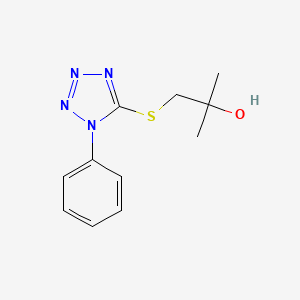
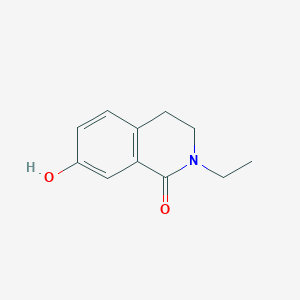
![2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol](/img/structure/B14912397.png)
